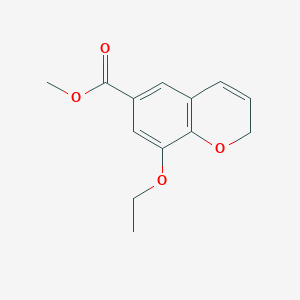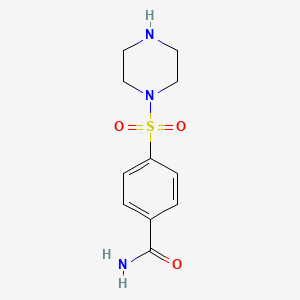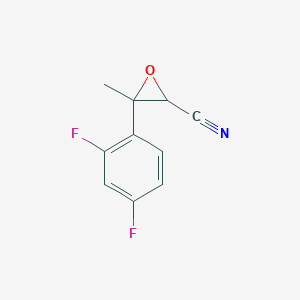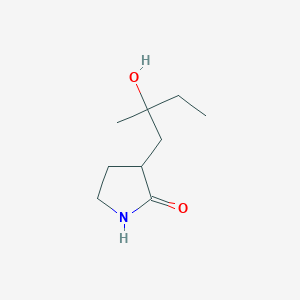
3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol: is an organic compound with the molecular formula C9H19NOS . It is a specialized chemical used primarily in research and industrial applications. The compound is characterized by its unique structure, which includes an amino group, a methyl group, and a thiolan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-methylthiolan-2-yl derivatives with amino alcohols under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on various biological systems. It may serve as a precursor for biologically active molecules or as a reagent in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: Industrially, the compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. It may be used as an intermediate in the synthesis of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thiolan ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Amino-2-methyl-1-propanol: Similar in structure but lacks the thiolan ring.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Contains a thiophen ring instead of a thiolan ring.
1-Amino-2-methyl-2-propanol: Similar backbone but different functional groups.
Uniqueness: 3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol is unique due to the presence of the thiolan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H19NOS |
|---|---|
Poids moléculaire |
189.32 g/mol |
Nom IUPAC |
3-amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NOS/c1-7(6-10)8(11)9(2)4-3-5-12-9/h7-8,11H,3-6,10H2,1-2H3 |
Clé InChI |
UIKIRIHCEWEKIP-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1(CCCS1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanol](/img/structure/B13185422.png)

![3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)
![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)
![2-[2-(Chloromethyl)butyl]furan](/img/structure/B13185468.png)



![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)


